molecular formula C21H16ClNO2 B2951901 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 379728-21-9

4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B2951901
CAS No.: 379728-21-9
M. Wt: 349.81
InChI Key: ZEMWAFJIOKMVRN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds include other acridine derivatives, such as:

Biological Activity

4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C21H16ClNO2
  • Molecular Weight : 349.82 g/mol
  • IUPAC Name : (4Z)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

Synthesis

The synthesis typically involves the condensation of 4-chlorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions. Common catalysts include p-toluenesulfonic acid, and the reaction is usually performed in solvents like ethanol or methanol.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroacridine compounds exhibit notable antimicrobial properties. For instance:

  • In vitro studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of this compound:

  • Cell Proliferation Inhibition : The compound may inhibit certain enzymes involved in cell proliferation, leading to reduced tumor growth .
  • Mechanism of Action : It is believed to interact with specific molecular targets, modulating pathways critical for cancer cell survival.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Compounds similar to 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine have shown potential as AChE inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Study on Antimicrobial Activity :
    • A study conducted on synthesized derivatives demonstrated that certain modifications enhanced their antibacterial efficacy against resistant strains .
  • Anticancer Study :
    • In vitro assays revealed that the compound significantly reduced the viability of cancer cell lines compared to controls. The study emphasized the need for further investigation into its mechanism .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other tetrahydroacridine derivatives:

Compound NameAntimicrobial ActivityAChE InhibitionAnticancer Activity
This compoundModerateYesSignificant
4-[(2-Bromophenyl)methylidene]-1,2,3,4-tetrahydroacridineWeakNoModerate
4-[(2-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridineStrongYesHigh

Properties

IUPAC Name

(4Z)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO2/c22-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)23-20(14)17/h1-2,5,7-12H,3-4,6H2,(H,24,25)/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMWAFJIOKMVRN-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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